4-Benzyl-2-nitroaniline
Overview
Description
4-Benzyl-2-nitroaniline is an organic compound . It is a derivative of nitroaniline, which is a yellow solid and is one of three isomers of nitroaniline . It is used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves protecting acylation amino group using ortho-toludiene as a raw material and using acetic acid as an acylation agent. This is followed by a nitrification reaction on the reaction liquid obtained in the previous step using concentrated nitric acid as a nitrifying agent to obtain a nitrified solid. The nitrified solid then undergoes a hydrolysis reaction using concentrated hydrochloric acid as a hydrolysis reagent. Finally, the pH of the reaction liquid obtained in the previous step is regulated to 1-2, and filtering and recrystallizing an obtained filter cake to obtain the 2-methyl-4-nitrophenylamine .Molecular Structure Analysis
The molecular structure of this compound was established by the characterization study of single crystal X-ray diffraction. This conforming monoclinic crystal structure with the P2 1 space group . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions of this compound involve nucleophilic aromatic substitution reactions. These reactions are characterized by the replacement of one of the substituents in an aromatic ring by a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its crystalline nature, which was confirmed by a powder X-ray diffraction analysis . The compound also exhibits nonlinear optical properties, which make it a promising material for use in optoelectronic devices .Mechanism of Action
Future Directions
The future directions for the use of 4-Benzyl-2-nitroaniline include its potential application in the fields of LC devices and displays. The dispersion of organic N‑benzyl‑2‑methyl‑4‑nitroaniline (BNA) in nematic liquid crystals (LCs) is studied. BNA doping decreases the threshold voltage of cell because of the reduced splay elastic constant and increased dielectric anisotropy of the LC mixture .
Properties
IUPAC Name |
4-benzyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-12-7-6-11(9-13(12)15(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIESYFWWUDRAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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